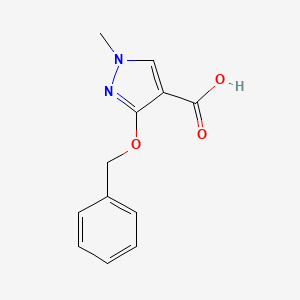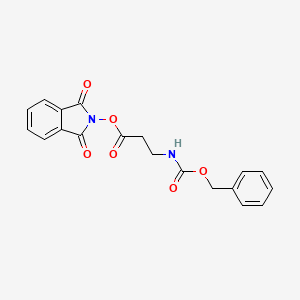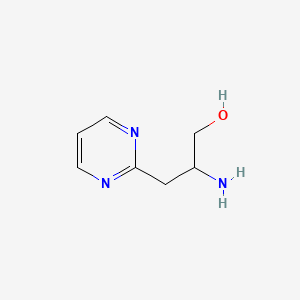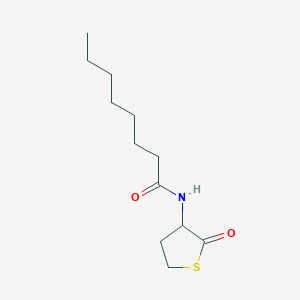
3-(2-Methoxyphenyl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxyphenyl)butan-1-amine is an organic compound with the molecular formula C11H17NO It is a derivative of butanamine, featuring a methoxyphenyl group attached to the butanamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)butan-1-amine can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenylacetonitrile with butylamine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-methoxyphenylacetonitrile and butylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The mixture is heated under reflux for several hours, followed by purification through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, catalytic hydrogenation of intermediate compounds can be employed to streamline the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methoxyphenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 3-(2-methoxyphenyl)butan-1-one.
Reduction: Formation of 3-(2-methoxyphenyl)butan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Methoxyphenyl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with neurotransmitter receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of antidepressant and anxiolytic drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Methoxyphenyl)butan-1-amine involves its interaction with various molecular targets. In the context of medicinal chemistry, it may act on neurotransmitter receptors such as serotonin or dopamine receptors, modulating their activity and influencing mood and behavior. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Methoxyphenyl)butan-1-amine: Similar structure but with the methoxy group in a different position.
3-(4-Methoxyphenyl)butan-1-amine: Another positional isomer with the methoxy group at the para position.
2-(2-Methoxyphenyl)ethanamine: A shorter chain analogue with similar functional groups.
Uniqueness
3-(2-Methoxyphenyl)butan-1-amine is unique due to its specific structural configuration, which can influence its reactivity and interaction with biological targets. The position of the methoxy group and the length of the carbon chain can significantly impact its chemical and biological properties, making it distinct from its analogues.
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
3-(2-methoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C11H17NO/c1-9(7-8-12)10-5-3-4-6-11(10)13-2/h3-6,9H,7-8,12H2,1-2H3 |
Clave InChI |
HSOPHSIYZNSCPU-UHFFFAOYSA-N |
SMILES canónico |
CC(CCN)C1=CC=CC=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl3-formyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13572500.png)
![1-{[(4-Chlorophenyl)methoxy]carbonyl}piperidine-4-carboxylicacid](/img/structure/B13572513.png)






![(1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol](/img/structure/B13572544.png)



![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13572580.png)
